1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-3-(phenylthio)propan-1-one
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Overview
Description
1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-3-(phenylthio)propan-1-one is a complex organic compound that features a benzimidazole moiety, a pyrrolidine ring, and a phenylthio group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-3-(phenylthio)propan-1-one typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Benzimidazole Ring: Starting from o-phenylenediamine and a suitable carboxylic acid or its derivative.
Pyrrolidine Ring Introduction: This could be achieved through a nucleophilic substitution reaction where a halogenated pyrrolidine reacts with the benzimidazole derivative.
Thioether Formation:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-3-(phenylthio)propan-1-one can undergo various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The benzimidazole and pyrrolidine rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Various halogenating agents or nucleophiles depending on the desired substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzimidazole or pyrrolidine derivatives.
Scientific Research Applications
1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-3-(phenylthio)propan-1-one could have several applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological processes involving benzimidazole or pyrrolidine derivatives.
Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-3-(phenylthio)propan-1-one would depend on its specific biological target. Generally, compounds with benzimidazole and pyrrolidine rings can interact with various enzymes or receptors, potentially inhibiting or modulating their activity. The phenylthio group might enhance binding affinity or selectivity.
Comparison with Similar Compounds
Similar Compounds
1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-3-(phenylthio)propan-1-one: can be compared with other benzimidazole or pyrrolidine derivatives.
Benzimidazole Derivatives: Known for their antifungal, antiviral, and anticancer activities.
Pyrrolidine Derivatives: Often used in pharmaceuticals for their diverse biological activities.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which may confer unique biological properties or chemical reactivity not seen in simpler analogs.
Properties
IUPAC Name |
1-[3-(benzimidazol-1-yl)pyrrolidin-1-yl]-3-phenylsulfanylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3OS/c24-20(11-13-25-17-6-2-1-3-7-17)22-12-10-16(14-22)23-15-21-18-8-4-5-9-19(18)23/h1-9,15-16H,10-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBIQTKBMNJQTDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=NC3=CC=CC=C32)C(=O)CCSC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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